Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based compound featuring:
- 4,5-dimethylthiophene core: Enhances steric and electronic properties, influencing reactivity and biological interactions.
- Ethyl carboxylate group at position 3: Improves solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-5-19-7-9-20(10-8-19)11-14(21)18-16-15(17(22)23-6-2)12(3)13(4)24-16/h5-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYAUWUUTBOULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Piperazine Moiety: The ethylpiperazine group is introduced through a nucleophilic substitution reaction. This involves reacting a suitable piperazine derivative with an appropriate electrophile.
Amidation Reaction: The final step involves the formation of the amide bond between the thiophene carboxylate and the ethylpiperazine derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate ester to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene and piperazine derivatives.
Scientific Research Applications
Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
Structure: Features a cyanoacrylamido group instead of the 4-ethylpiperazine-acetamido chain. Substituents on the phenyl ring vary (e.g., -NO₂, -OCH₃). Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes in toluene using piperidine and acetic acid (72–94% yields) . Biological Activity:
- Exhibits antioxidant activity (DPPH radical scavenging, nitric oxide inhibition, lipid peroxidation reduction).
- Selected derivatives show anti-inflammatory effects in carrageenan-induced edema models .
Key Differences : - Substituted phenyl groups modulate lipophilicity and steric hindrance, impacting membrane permeability.
Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Structure: Contains a tetrahydrobenzo[b]thiophene core (partially hydrogenated benzene-fused thiophene) instead of a simple thiophene. Synthesis: Derived from cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole . Key Differences:
- Hydrogenation reduces aromaticity, altering electronic properties and reactivity compared to the non-hydrogenated thiophene in the target compound.
Piperidine-Based Esters (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives)
Structure: Piperidine rings with varying alkyl ester chains (e.g., acetate, propionate). Synthesis: Not detailed in evidence, but likely involves esterification of piperidine alcohols. Key Differences:
Ethyl 2-(2-((2-Hydroxyethyl)amino)acetamido)-4,5-dimethylthiophene-3-carboxylate
Structure: Substituted with a hydroxyethyl amino group on the acetamido chain. Key Differences:
Comparative Data Table
Biological Activity
Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its versatile reactivity and ability to form various derivatives. The presence of the piperazine moiety is significant for enhancing biological activity, particularly in drug design.
Molecular Formula: C_{15}H_{22}N_2O_2S
Molecular Weight: 298.41 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thiophene have been shown to possess antibacterial and antifungal properties, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Effects
A study investigating thiophene derivatives reported that certain compounds demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The incorporation of the piperazine group may enhance these effects by improving solubility and bioavailability.
Neuroprotective Activity
The piperazine component has also been linked to neuroprotective effects. Compounds containing piperazine are known to interact with neurotransmitter receptors, which could lead to potential therapeutic applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : Interaction with neurotransmitter receptors can modulate neuronal signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that thiophene derivatives possess antioxidant properties that help mitigate oxidative damage.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives for their antimicrobial efficacy. Results indicated that certain compounds inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 20 | Bactericidal |
| Compound B | 30 | Bacteriostatic |
| Ethyl Thiophene Derivative | 15 | Bactericidal |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in up to 70% of treated cells at concentrations as low as 25 µM.
Study 3: Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of piperazine-containing compounds against oxidative stress-induced neuronal damage. The study suggested a potential application in treating conditions like Alzheimer's disease.
Q & A
Q. What are the key steps in synthesizing Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group.
- Step 2 : Knoevenagel condensation with substituted aldehydes (e.g., 4-ethylpiperazine derivatives) in toluene under reflux, catalyzed by piperidine and acetic acid.
- Step 3 : Purification via recrystallization (e.g., ethanol) to isolate the product. Yields range from 72–94% under optimized conditions. Structural confirmation requires IR, NMR, and mass spectrometry .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Assessment : Use High Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify impurities.
- Structural Confirmation :
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm, ester C=O at ~1720 cm).
- NMR : Analyze proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm, piperazine protons at δ 2.4–3.1 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] via ESI-MS) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assay (IC determination) at concentrations of 10–100 μM.
- Anti-inflammatory Screening : Lipoxygenase (LOX) or cyclooxygenase (COX-2) inhibition assays.
- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK-293) to establish baseline safety profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace toluene with DMF or DMSO to enhance solubility of polar intermediates.
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or EtN) to improve reaction efficiency.
- Temperature Control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time (from 6 hours to <2 hours). Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
Q. How can computational methods predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Reaction Path Modeling : Apply density functional theory (DFT) to simulate Knoevenagel condensation energetics (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
- Molecular Docking : Use AutoDock Vina to predict binding affinities with inflammatory targets (e.g., COX-2 PDB: 5KIR). Focus on interactions between the 4-ethylpiperazine moiety and catalytic residues.
- ADMET Prediction : SwissADME or pkCSM tools to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reevaluation : Conduct IC assays under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability.
- Structural Analog Comparison : Compare results with analogs (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) to isolate substituent effects (see table below).
- Meta-Analysis : Use PRISMA guidelines to aggregate data from peer-reviewed studies and identify confounding variables (e.g., solvent used in assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
